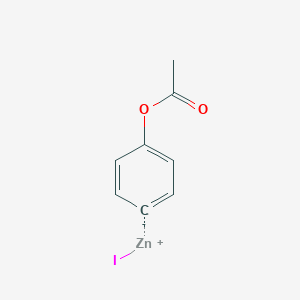![molecular formula C11H18Cl2IN5O3 B12060138 (1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride CAS No. 1049737-44-1](/img/structure/B12060138.png)
(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentane ring, amino groups, and an iodopyrrolopyrimidine moiety. Its distinct configuration and functional groups make it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and the development of scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The amino and iodopyrrolopyrimidine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activity. Its amino and iodopyrrolopyrimidine groups may interact with biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and functional groups may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the design of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride involves its interaction with molecular targets in biological systems. The amino and iodopyrrolopyrimidine groups may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The compound may also influence cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R,3S,5R)-3-amino-5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride
- (1S,2R,3S,5R)-3-amino-5-(4-amino-5-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride
Uniqueness
The uniqueness of (1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride lies in its iodopyrrolopyrimidine moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1049737-44-1 |
|---|---|
Fórmula molecular |
C11H18Cl2IN5O3 |
Peso molecular |
466.10 g/mol |
Nombre IUPAC |
(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride |
InChI |
InChI=1S/C11H14IN5O2.2ClH.H2O/c12-4-2-17(6-1-5(13)8(18)9(6)19)11-7(4)10(14)15-3-16-11;;;/h2-3,5-6,8-9,18-19H,1,13H2,(H2,14,15,16);2*1H;1H2/t5-,6+,8+,9-;;;/m0.../s1 |
Clave InChI |
INMLNTBMPNIKQK-HWZUHWJPSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=C(C3=C(N=CN=C32)N)I)O)O)N.O.Cl.Cl |
SMILES canónico |
C1C(C(C(C1N2C=C(C3=C(N=CN=C32)N)I)O)O)N.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)





